

Topic: Structure-Activity Relationship of 2-Substituted Thiazole-5-Carboxylates

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Compound of Interest

Compound Name: Ethyl 2-iodo-4-methylthiazole-5-carboxylate

CAS No.: 53137-15-8

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Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.^{[1][2]} When functionalized with a carboxylate group at the 5-position, the resulting thiazole-5-carboxylate core presents a versatile platform for drug design, offering key hydrogen bonding and derivatization points. The substituent at the 2-position is a critical determinant of biological activity, profoundly influencing the compound's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed exploration of the structure-activity relationships (SAR) of 2-substituted thiazole-5-carboxylates, synthesizing data from anticancer, antimicrobial, and enzyme inhibition studies. We will dissect the causal links between specific structural modifications at the C2-position and observed biological outcomes, present detailed experimental protocols for synthesis and evaluation, and offer insights grounded in field-proven medicinal chemistry principles.

The Thiazole-5-Carboxylate Scaffold: A Cornerstone for Modern Drug Discovery

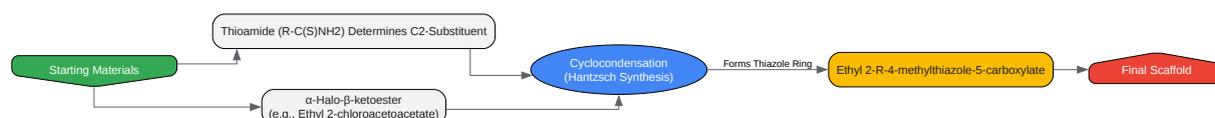
The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.^[2] This moiety is not merely a passive linker but an active pharmacophore that engages in various non-covalent interactions with biological targets, including hydrogen bonding, π - π stacking, and hydrophobic interactions. The addition of a carboxylate or carboxamide at the

C5-position introduces a potent hydrogen bond acceptor and a key site for metabolic activity or further chemical modification, anchoring the molecule within target binding pockets.

The true versatility of this scaffold, however, lies in the C2-position. This position is readily functionalized through established synthetic routes, most notably the Hantzsch thiazole synthesis, allowing for the systematic exploration of chemical space. By modifying the C2-substituent, researchers can fine-tune electronic properties, steric bulk, and lipophilicity to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

General Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the most robust and widely adopted method for constructing the 2,5-disubstituted thiazole core. The causality behind this choice is its reliability and the commercial availability of a wide range of starting materials. The reaction involves the cyclocondensation of an α -haloketone (or a related carbonyl compound) with a thioamide. For the synthesis of 2-substituted thiazole-5-carboxylates, this typically involves an α -halo- β -ketoester and a corresponding thioamide.



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Caption: General workflow for Hantzsch synthesis of 2-substituted thiazole-5-carboxylates.

Experimental Protocol: Synthesis of Ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is adapted from a demonstrated synthesis of anticancer thiazole derivatives.[3][4] The choice of a trifluoromethyl group at C4 enhances the compound's metabolic stability and lipophilicity, which are often desirable properties in drug candidates.

Objective: To synthesize a key intermediate for anticancer drug discovery via a Hantzsch-type reaction.

Materials:

- 2-Chlorothiobenzamide
- Ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate
- Ethanol, absolute
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating
- Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

- **Reactant Setup:** In a 100 mL round-bottom flask, dissolve 2-chlorothiobenzamide (10 mmol) in 40 mL of absolute ethanol.
- **Addition of Ketoester:** To the stirred solution, add ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate (11 mmol) dropwise at room temperature. The slight molar excess of the ketoester ensures the complete consumption of the limiting thioamide.
- **Reaction:** Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
- **Monitoring:** Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The disappearance of the starting thioamide spot indicates reaction completion. This self-validating step is crucial to avoid premature workup or unnecessary heating.

- **Workup:** After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 10 mL under reduced pressure.
- **Purification:** The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product, ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate.[3][4]
- **Characterization:** Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is critically modulated by the nature of the substituent at the C2-position. We will explore this through the lens of anticancer and enzyme inhibition activities.

Anticancer Activity

Thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the disruption of tubulin assembly.[5] For 2-substituted thiazole-5-carboxylates and related carboxamides, the C2-aryl substituent is a key determinant of potency.

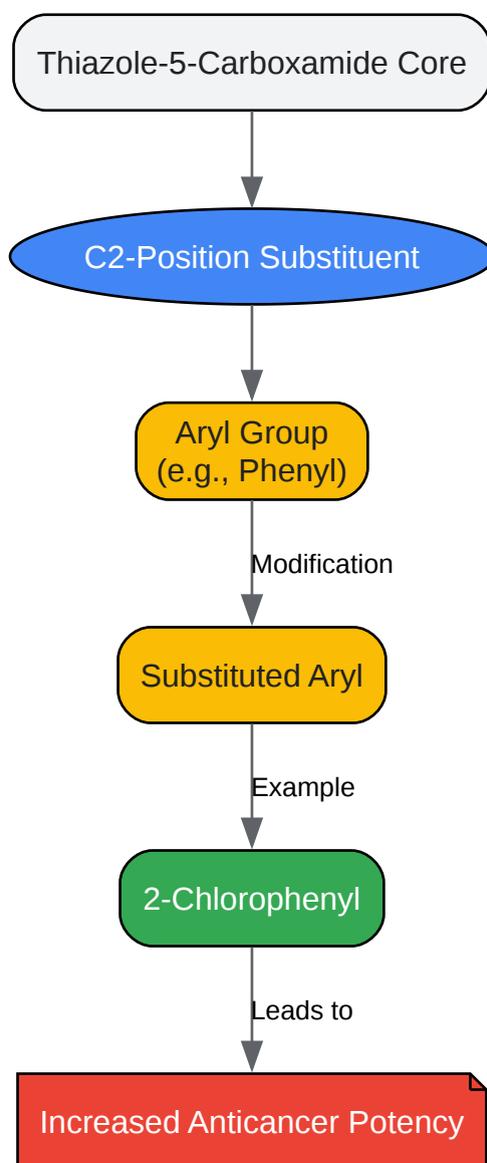
A study on 2-phenyl-4-trifluoromethylthiazole-5-carboxamides revealed critical SAR insights.[3] [4] The conversion of the C5-carboxylate to a carboxamide is a common strategy to enhance biological activity by introducing an additional hydrogen bond donor and modulating physicochemical properties.

Key SAR Observations for Anticancer Activity:

- **C2-Aryl Substitution:** The presence of a substituted phenyl ring at the C2-position is often crucial for activity.
- **Halogenation:** Introduction of a halogen, particularly chlorine, on the C2-phenyl ring can significantly enhance cytotoxic activity. For example, a derivative with a 2-chlorophenyl group at the C2-position showed the highest activity (48% inhibition) against the HCT-8 intestine cancer cell line in one study.[3][4] This is likely due to a combination of electronic effects and

the ability of the halogen to form specific interactions (e.g., halogen bonds) within the target's binding site.

- Positional Isomerism: The position of the substituent on the C2-phenyl ring is critical. Ortho-substitution (e.g., 2-chlorophenyl) often yields higher potency compared to meta- or para-substitution, suggesting a specific steric and electronic requirement in the binding pocket.



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Caption: SAR logic for C2-substituents in anticancer thiazole-5-carboxamides.

Enzyme Inhibition: Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a therapeutic target in oncology because its inhibition redirects lipid metabolism away from pro-tumorigenic signaling pathways.[6] A series of 2-amino-4-methylthiazole-5-carboxylate derivatives were developed as selective MAGL inhibitors.[6]

In this context, the C2-position was substituted with an amino group, which was further acylated with various substituted benzoyl chlorides. This transforms the C2-substituent into a more complex amide moiety, allowing for extensive exploration of the SAR.

Table 1: SAR Data for 2-Acylamino-4-methylthiazole-5-carboxylate MAGL Inhibitors[6]

Compound ID	C2-Substituent (R in -NH-CO-R)	MAGL Inhibition IC ₅₀ (μM)
3g	4-(Trifluoromethyl)phenyl	0.037
4c	4-Nitrophenyl	0.063
Parent	Phenyl (unsubstituted)	> 10

Data extracted from a study on MAGL inhibitors, highlighting the most potent compounds.[6]

Key SAR Observations for MAGL Inhibition:

- **C2-Amino Scaffold:** A C2-amino group, serving as a handle for further derivatization, is the foundational element for this class of inhibitors.
- **Electron-Withdrawing Groups (EWGs):** The data in Table 1 strongly supports the hypothesis that potent MAGL inhibition requires a C2-acylamino moiety bearing a phenyl ring with strong electron-withdrawing substituents. The unsubstituted phenyl analog was inactive, while the 4-(trifluoromethyl)phenyl (3g) and 4-nitrophenyl (4c) derivatives were the most potent compounds identified, with IC₅₀ values in the nanomolar range.[6]
- **Causality of EWGs:** The rationale behind this requirement is twofold. First, EWGs can modulate the electronics of the amide bond, potentially enhancing its interaction with the enzyme's active site residues. Second, groups like -CF₃ and -NO₂ can engage in specific

polar or dipole interactions within the binding pocket that are unavailable to an unsubstituted phenyl ring, thereby increasing binding affinity and inhibitory potency.

Protocol for In Vitro Biological Evaluation: MTT Cytotoxicity Assay

To establish a compound's anticancer potential, a primary screen for cytotoxicity against cancer cell lines is essential. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the concentration-dependent cytotoxic effect (IC₅₀ value) of a test compound on a cancer cell line (e.g., HCT-8, A549).

Materials:

- Cancer cell line of interest
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- 96-well microtiter plates
- Test compound stock solution (e.g., 10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment. This incubation is a self-validating step to ensure a healthy, uniform monolayer before treatment.

- **Compound Treatment:** Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include vehicle controls (medium with DMSO, concentration not exceeding 0.5%) and untreated controls.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 150 μ L of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The 2-substituted thiazole-5-carboxylate scaffold is a highly fruitful platform for the discovery of novel therapeutic agents. The structure-activity relationship is profoundly dictated by the substituent at the C2-position. For anticancer applications, C2-aryl groups, particularly those with ortho-halogen substituents, have shown significant promise.^{[3][4]} In the realm of enzyme inhibition, a C2-acylamino moiety decorated with potent electron-withdrawing groups on a terminal phenyl ring has proven to be a successful strategy for developing highly potent MAGL inhibitors.^[6]

Future research should focus on exploring a wider diversity of C2-substituents, including non-aromatic heterocycles and aliphatic chains with specific functional groups, to uncover novel interactions and biological activities. Furthermore, optimizing the C4 and C5 positions in concert with the C2-substituent will be crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of next-generation drug candidates derived from this exceptional scaffold.

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